Benzenemethanamine,a-methyl-3,5-dinitro-,(aS)-

Descripción general

Descripción

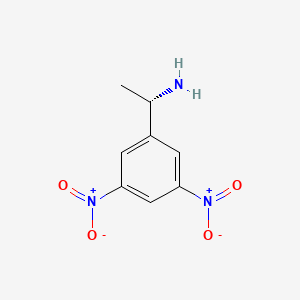

Benzenemethanamine,a-methyl-3,5-dinitro-,(aS)-, also known by its IUPAC name (1S)-1-(3,5-dinitrophenyl)ethanamine, is a chemical compound with the molecular formula C8H9N3O4 and a molecular weight of 211.176 g/mol . This compound is characterized by the presence of a benzenemethanamine core substituted with methyl and dinitro groups, making it a significant molecule in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine,a-methyl-3,5-dinitro-,(aS)- typically involves the nitration of a precursor compound followed by amination. One common synthetic route includes the nitration of (S)-1-phenylethanamine to introduce nitro groups at the 3 and 5 positions of the benzene ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Benzenemethanamine,a-methyl-3,5-dinitro-,(aS)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of diamines.

Substitution: Formation of various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Biological Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of 3,5-dinitrobenzoic acid exhibit significant antifungal properties. For instance, a series of esters and amides derived from this compound were evaluated for their antifungal activity against various Candida strains. The study found that certain derivatives displayed potent fungicidal activity, with the most effective compound showing a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Candida albicans . This suggests that benzenemethanamine derivatives could be valuable in developing new antifungal agents.

Mechanisms of Action

The antifungal mechanisms involve interference with the fungal cell membrane and the synthesis of ergosterol, a crucial component of fungal cell membranes. By disrupting these processes, the compounds demonstrate multitarget antifungal mechanisms, indicating their potential as effective therapeutic agents in combating fungal infections .

Environmental Applications

Toxicity Assessments

The compound's environmental implications have been assessed through quantitative structure-activity relationship (QSAR) models, which predict toxicity based on molecular descriptors. These models have been applied to evaluate the aquatic toxicity of nitroaromatic compounds, including benzenemethanamine derivatives. The results indicated varying levels of toxicity across different species such as Daphnia magna and fish species . Such assessments are crucial for understanding the environmental risks associated with chemical substances.

Risk Assessment Models

Additionally, risk assessment frameworks have been developed to evaluate the potential hazards posed by benzenemethanamine in various environmental scenarios. These models consider factors such as emission rates and ecological endpoints to prioritize substances for further assessment . This approach aids in identifying chemicals that may require regulatory scrutiny based on their predicted environmental impacts.

Synthetic Applications

Chemical Synthesis

Benzenemethanamine derivatives are utilized in synthetic organic chemistry as intermediates for producing more complex molecules. For example, they have been employed in asymmetric syntheses to create specific enantiomers that are valuable in pharmaceuticals . The ability to manipulate these compounds for targeted synthesis highlights their versatility in chemical research.

Analytical Chemistry

In analytical chemistry, benzenemethanamine is used to characterize polar nitroaromatic compounds in environmental samples. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to analyze groundwater samples contaminated with explosives . This application underscores the compound's relevance in environmental monitoring and pollution assessment.

Case Studies

Mecanismo De Acción

The mechanism of action of Benzenemethanamine,a-methyl-3,5-dinitro-,(aS)- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Benzenemethanamine,3,5-dinitro-: Lacks the methyl group at the alpha position.

Benzenemethanamine,alpha-methyl-4-nitro-: Has a single nitro group at the 4 position.

Benzenemethanamine,alpha-methyl-2,4-dinitro-: Has nitro groups at the 2 and 4 positions.

Uniqueness

Benzenemethanamine,a-methyl-3,5-dinitro-,(aS)- is unique due to the specific positioning of the nitro groups at the 3 and 5 positions and the presence of the alpha-methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

Benzenemethanamine, α-methyl-3,5-dinitro-, (αS)-, commonly referred to as 3,5-dinitro-α-methylbenzylamine, is a compound of interest due to its biological activity and potential environmental impact. This article aims to provide a comprehensive overview of its biological activity, including toxicity assessments, environmental implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be characterized by its amine group attached to a benzene ring with two nitro groups at the 3 and 5 positions. This configuration significantly influences its biological activity and toxicity.

Molecular Formula

- Molecular Formula : C9H10N4O4

- Molecular Weight : 226.20 g/mol

Toxicity Assessments

The biological activity of benzenemethanamine, α-methyl-3,5-dinitro-, has been evaluated through various toxicity tests. These assessments are crucial for understanding the compound's environmental risk and potential effects on human health.

Aquatic Toxicity

Studies have shown that this compound exhibits significant toxicity towards aquatic organisms. The following table summarizes key findings from toxicity tests:

These results indicate that benzenemethanamine is highly toxic to aquatic life, suggesting potential risks in environments where it may be released.

Environmental Impact Assessment

A notable case study involved the assessment of benzenemethanamine in textile manufacturing processes. The compound was detected in wastewater samples, prompting an investigation into its degradation pathways and ecological effects. Researchers employed advanced analytical techniques to quantify the compound and assess its persistence in aquatic environments.

Findings:

- Detection Method : Liquid Chromatography-Mass Spectrometry (LC-MS)

- Concentration Found : Up to 15 µg/L in effluent samples.

- Degradation Rate : Approximately 50% over a 30-day period under aerobic conditions.

This study highlighted the need for stringent regulations regarding the discharge of such compounds from industrial sources to mitigate environmental risks.

Risk-Based Screening Approaches

Another significant study developed a risk-based screening workflow for detecting chemicals like benzenemethanamine in consumer products. This approach utilized non-targeted screening methods to identify potential hazards associated with chemical exposure in everyday items .

Propiedades

IUPAC Name |

(1S)-1-(3,5-dinitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-5(9)6-2-7(10(12)13)4-8(3-6)11(14)15/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMLPLKAUZIPIG-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701263644 | |

| Record name | (αS)-α-Methyl-3,5-dinitrobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617710-54-0 | |

| Record name | (αS)-α-Methyl-3,5-dinitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617710-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Methyl-3,5-dinitrobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.